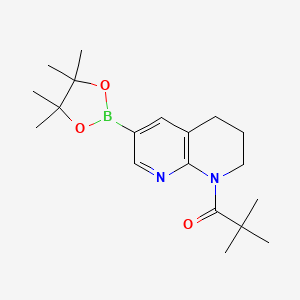
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one (CAS No. 1222533-83-6) is a synthetic compound that incorporates a naphthyridine moiety and a boron-containing group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C19H29BN2O3, with a molecular weight of 344.26 g/mol. The structure features a naphthyridine core that is known for its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives of naphthyridine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways. The incorporation of boron atoms can enhance the compound's ability to target specific biological pathways related to cancer cell survival .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell growth and survival. It is hypothesized that the compound interacts with specific receptors or enzymes that play critical roles in cancer cell metabolism. For example, the presence of the dioxaborolane moiety may facilitate interactions with biomolecules that are crucial for cellular signaling processes .
Antimicrobial Properties
In addition to its antitumor potential, compounds similar to this compound have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested their cytotoxicity against human cancer cell lines. Among these derivatives was a close analog of this compound which demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of boron-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited significant inhibitory effects on bacterial growth at concentrations below 100 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1222533-83-6 |
| Molecular Formula | C19H29BN2O3 |
| Molecular Weight | 344.26 g/mol |
| Antitumor IC50 (Breast Cancer) | Low micromolar range |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
科学研究应用
Medicinal Chemistry Applications
The incorporation of the naphthyridine structure suggests potential applications in drug development. Naphthyridine derivatives are known for their pharmacological activities, including antimicrobial and anticancer properties. The following applications have been identified:
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuropharmacology :
- Given the role of muscarinic acetylcholine receptors in neurological disorders such as schizophrenia and dementia, derivatives of naphthyridine may be investigated for their ability to modulate these receptors . The presence of the boron atom could also influence receptor binding affinity and selectivity.
Material Science Applications
The unique chemical structure of 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one may lend itself to applications in materials science:
- Organic Electronics :
-
Polymer Chemistry :
- Its ability to form stable complexes with metal ions may allow for the development of new polymeric materials with tailored properties for specific applications such as sensors or catalysts.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and characterization of similar compounds that incorporate naphthyridine and dioxaborolane motifs:
属性
IUPAC Name |
2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERYMRCXQZLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678409 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-83-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














